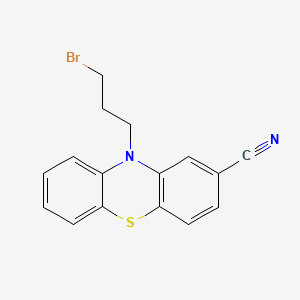

10-Bromopropyl-2-cyano Phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Bromopropyl-2-cyano Phenothiazine: is a chemical compound with the molecular formula C16H13BrN2S and a molecular weight of 345.26 g/mol . It is an intermediate in the preparation of Pericyazine, a phenothiazine derivative used in the treatment of psychiatric disorders. The compound is characterized by the presence of a bromopropyl group and a cyano group attached to the phenothiazine core, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromopropyl-2-cyano Phenothiazine typically involves the bromination of 2-cyano phenothiazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Bromopropyl-2-cyano Phenothiazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.

Oxidation Products: Sulfoxides or sulfones are the major products.

Reduction Products: Dihydrophenothiazines are formed upon reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

- 10-Bromopropyl-2-cyano Phenothiazine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which are essential in drug development and agrochemicals. The compound can undergo various chemical reactions, including substitution and coupling reactions, making it valuable for synthesizing diverse chemical entities.

Catalysis

- The compound is utilized in catalytic reactions that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial for developing new synthetic pathways in organic chemistry.

Biological Applications

Biological Probes

- In biological research, this compound is employed as a molecular probe to study interactions at the cellular level. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and mechanisms.

Anticancer Research

- Recent studies have highlighted the potential anticancer properties of phenothiazine derivatives, including this compound. Research indicates that this compound may inhibit the growth of various cancer cell lines, showcasing its potential as a therapeutic agent.

Medicinal Applications

Intermediate in Drug Synthesis

- One of the primary applications of this compound is its role as an intermediate in the synthesis of Pericyazine, a phenothiazine derivative used to treat psychiatric disorders such as schizophrenia. The compound's structure contributes to the pharmacological activity of Pericyazine by influencing its interaction with neurotransmitter receptors .

Potential for New Drug Development

- The ongoing exploration of phenothiazine derivatives has led to the identification of new compounds with enhanced efficacy against various diseases. The unique functional groups present in this compound may provide avenues for developing novel therapeutic agents with improved safety profiles and effectiveness .

Material Science Applications

Development of New Materials

- The unique electronic properties of this compound make it suitable for applications in material science. It can be incorporated into organic electronic devices due to its ability to facilitate charge transfer processes. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

- Anticancer Activity : A study investigated the efficacy of this compound on various cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies.

- Drug Development : Research focused on synthesizing new phenothiazine derivatives has shown promising results in enhancing drug efficacy while reducing side effects compared to traditional treatments .

- Material Science Innovations : Investigations into the optoelectronic properties of phenothiazine-based compounds have led to advancements in organic electronics, showcasing how this compound can contribute to this field .

Wirkmechanismus

The mechanism of action of 10-Bromopropyl-2-cyano Phenothiazine is primarily related to its role as an intermediate in the synthesis of Pericyazine. Pericyazine exerts its effects by antagonizing central dopamine (D2) receptors, serotonin receptors, histamine receptors, muscarinic M1 receptors, and peripheral alpha 1 and alpha 2 receptors . This antagonism leads to a reduction in psychotic symptoms and has sedative effects .

Vergleich Mit ähnlichen Verbindungen

Pericyazine: A phenothiazine derivative used in the treatment of psychiatric disorders.

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Fluphenazine: A phenothiazine derivative used to treat schizophrenia.

Uniqueness: 10-Bromopropyl-2-cyano Phenothiazine is unique due to the presence of both a bromopropyl group and a cyano group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

Biologische Aktivität

10-Bromopropyl-2-cyano phenothiazine (CAS No. 1797890-72-2) is a synthetic compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Phenothiazines

Phenothiazines are a class of compounds known for their antipsychotic, antihistaminic, and antiemetic properties. They have been extensively studied for their effects on various biological systems, which include antibacterial, antifungal, anticancer, and antiviral activities. The addition of substituents such as bromopropyl and cyano groups can modify their pharmacological profiles significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : Phenothiazines typically interact with neurotransmitter receptors in the central nervous system, particularly dopamine and serotonin receptors. This interaction can lead to alterations in neurotransmission, which is crucial for their antipsychotic effects.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activity

The following table summarizes the biological activities reported for this compound based on available studies:

| Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Inhibits tumor cell growth | |

| Antiviral | Reduces viral replication | |

| Antimicrobial | Exhibits activity against bacteria | |

| Antioxidant | Scavenges free radicals |

Case Studies

-

Anticancer Activity :

A study investigated the efficacy of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutics. -

Antiviral Effects :

Research indicated that this compound could inhibit the replication of the tobacco mosaic virus (TMV) in vitro. The mechanism was linked to its ability to disrupt viral assembly processes within host cells. -

Antimicrobial Properties :

In a comparative study of antimicrobial agents, this compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues due to its ability to cross biological membranes.

- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, which could affect its efficacy and safety profile.

Eigenschaften

IUPAC Name |

10-(3-bromopropyl)phenothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-8-3-9-19-13-4-1-2-5-15(13)20-16-7-6-12(11-18)10-14(16)19/h1-2,4-7,10H,3,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLGMOZNMBUEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.